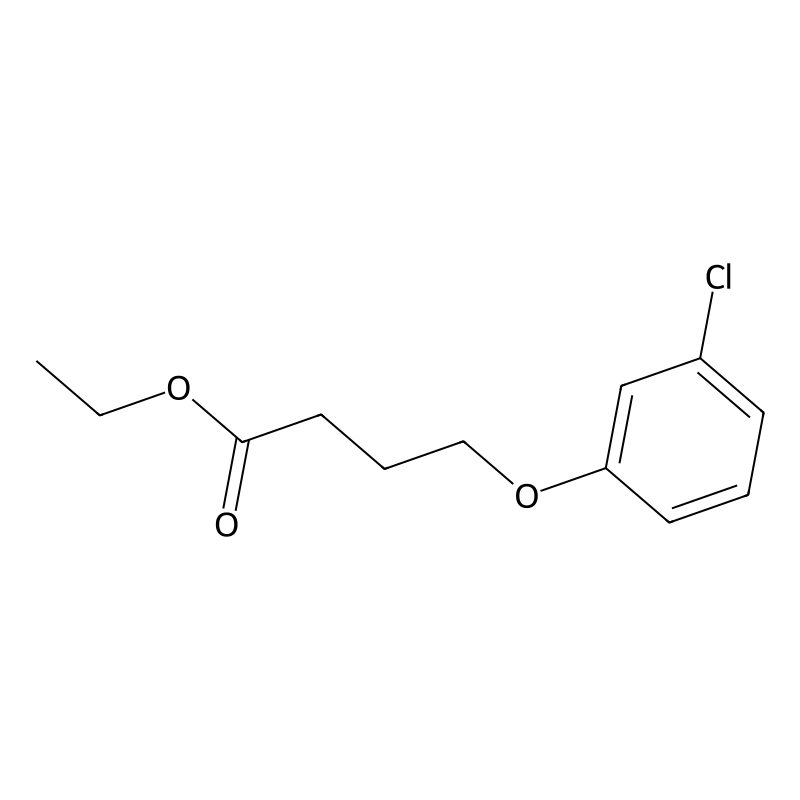

Ethyl 4-(3-chlorophenoxy)butanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in the Synthesis of Statins

Scientific Field: Applied Microbiology and Biotechnology

Summary of the Application: Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) is an important chiral intermediate for the synthesis of “blockbuster” drug statins. Statins are a group of drugs that can lower cholesterol in the body.

Methods of Application or Experimental Procedures: The carbonyl reductase ChKRED20 from Chryseobacterium sp. The reaction was carried out at a temperature of 65°C.

Results or Outcomes: The mutant catalyzed the complete conversion of 300 g/l substrate within 1 hour to yield enantiopure (S)-CHBE with an isolated yield of 95%, corresponding to a space-time yield of 1824 mM/h.

Asymmetric Synthesis Using Candida Parapsilosis ATCC 7330

Scientific Field: Industrial Microbiology and Biotechnology

Summary of the Application: Asymmetric reduction of ethyl-4-chloro-3-oxobutanoate to (S)-ethyl-4-chloro-3-hydroxybutanoate in aqueous medium by resting cells of Candida parapsilosis ATCC 7330 was optimized.

Methods of Application or Experimental Procedures: The influence of culture parameters (inoculum size, inoculum age and biocatalyst harvest time) and reaction parameters (co-substrate, resting cell, pH and substrate concentrations) on the asymmetric reduction were studied.

Results or Outcomes: Under the optimum conditions, the final concentration of (S)-ethyl-4-chloro-3-hydroxybutanoate, enantiomeric excess and the isolated yield of (S)-ethyl-4-chloro-3-hydroxybutanoate were 1.38 M (230 g/l), >99 and 95%, respectively.

Ethyl 4-(3-chlorophenoxy)butanoate is an organic compound characterized by its ester functional group and a chlorinated phenoxy group. Its chemical formula is , and it has a molecular weight of approximately 244.68 g/mol. The compound is notable for its role in various bio

- Hydrolysis: In the presence of strong acids or bases, the ester bond can be hydrolyzed to yield 4-(3-chlorophenoxy)butanoic acid and ethanol. This reaction is typically facilitated under reflux conditions using reagents such as hydrochloric acid or sodium hydroxide.

- Reduction: The compound can be reduced using lithium aluminum hydride, resulting in the formation of 4-(3-chlorophenoxy)butanol. This reaction is conducted in anhydrous ether.

- Substitution: The chlorine atom in the phenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide. The products formed depend on the nucleophile used.

These reactions illustrate the compound's versatility and potential for further chemical modifications.

Ethyl 4-(3-chlorophenoxy)butanoate exhibits significant biological activity, particularly in influencing cellular processes. It has been shown to interact with various enzymes, notably oxidoreductases involved in redox reactions. The compound's ester group is prone to hydrolysis, leading to the formation of butanoic acid and 3-chlorophenol, which can participate in metabolic pathways.

Moreover, this compound can modulate cell signaling pathways and gene expression by affecting transcription factors that regulate genes related to metabolism and stress responses. As such, it may play a role in altering cellular metabolism by impacting key metabolites and metabolic flux.

The synthesis of Ethyl 4-(3-chlorophenoxy)butanoate typically involves:

- Esterification: This process entails reacting 4-(3-chlorophenoxy)butanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction generally requires refluxing to ensure completion and may be followed by purification techniques like distillation or recrystallization.

- Industrial Production: In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors with optimized conditions (temperature and pressure control) are utilized to improve production scalability.

Ethyl 4-(3-chlorophenoxy)butanoate finds applications across various fields:

- Agricultural Chemistry: It may serve as an intermediate in the synthesis of herbicides or pesticides due to its biochemical properties.

- Pharmaceuticals: The compound's ability to influence enzyme activity makes it a potential candidate for drug development targeting specific metabolic pathways.

- Biochemical Research: Its role in enzyme interactions provides valuable insights into metabolic processes, making it useful for biochemical studies.

Studies have shown that Ethyl 4-(3-chlorophenoxy)butanoate interacts with various enzymes, particularly those involved in oxidative stress responses. By modulating enzyme activity, it can influence metabolic pathways critical for cellular function. Its interactions with transcription factors also suggest potential effects on gene expression related to stress responses and metabolism.

Ethyl 4-(3-chlorophenoxy)butanoate shares structural similarities with several other compounds, which include:

- Ethyl 4-(4-chlorophenoxy)butanoate: This compound has a chlorine atom at the 4-position of the phenoxy group.

- Ethyl 4-(2-chlorophenoxy)butanoate: Here, the chlorine atom is positioned at the 2-position of the phenoxy group.

- Ethyl 4-(3-bromophenoxy)butanoate: This variant contains a bromine atom instead of chlorine at the same position.

Uniqueness

The uniqueness of Ethyl 4-(3-chlorophenoxy)butanoate lies in the specific positioning of the chlorine atom at the 3-position of the phenoxy group. This positional isomerism affects its reactivity and interaction with other molecules, leading to differences in physical properties, chemical reactivity, and biological activity compared to its analogs.

Traditional Esterification Methods

The synthesis of ethyl 4-(3-chlorophenoxy)butanoate primarily relies on conventional esterification techniques that have been extensively studied and optimized for aromatic ester production. The fundamental approach involves the reaction between 4-(3-chlorophenoxy)butanoic acid and ethanol under acidic conditions [1] [2].

Fischer Esterification represents the most widely employed method for producing ethyl 4-(3-chlorophenoxy)butanoate. This acid-catalyzed reaction typically utilizes concentrated sulfuric acid as the catalyst, operating at temperatures between 60-110°C for reaction times ranging from 1-10 hours [3] [4] [5]. The mechanism involves protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by ethanol, formation of a tetrahedral intermediate, and subsequent elimination of water to form the ester product [6] [7].

The reaction equilibrium characteristics of Fischer esterification present both advantages and limitations. While the method is simple and widely applicable, the reversible nature of the reaction typically yields 40-80% conversion under standard conditions [8]. To enhance yields, several strategies have been implemented, including the use of excess alcohol, continuous water removal through Dean-Stark distillation, and employment of dehydrating agents such as anhydrous salts or molecular sieves [4] [5].

Thionyl Chloride Method offers superior yields compared to direct Fischer esterification. This approach involves the reaction of thionyl chloride with the carboxylic acid followed by treatment with ethanol. The method operates under milder conditions (20-80°C) and achieves yields of 80-95% within 2-3 hours [9]. The advantage lies in the irreversible nature of the reaction, as hydrogen chloride gas is evolved and removed from the reaction mixture, driving the equilibrium toward product formation [9].

Research has demonstrated that chlorinated aromatic compounds, such as those containing the 3-chlorophenoxy moiety, respond favorably to thionyl chloride-mediated esterification. The electron-withdrawing nature of the chlorine substituent enhances the electrophilic character of the carbonyl carbon, facilitating nucleophilic attack by the alcohol [9].

Acid Chloride Method provides the highest yields among traditional approaches, achieving 85-95% conversion within 0.5-2 hours at low temperatures (0-25°C) [8]. This method involves the initial preparation of the acid chloride derivative, followed by reaction with ethanol. The irreversible nature of the reaction and rapid kinetics make this approach particularly attractive for laboratory-scale synthesis [10].

Acid Anhydride Method offers a compromise between yield and operational simplicity. Using readily available acid anhydrides with ethanol in the presence of acid catalysts, this method achieves 70-90% yields under reflux conditions (60-100°C) within 1-5 hours [10]. The method is particularly useful when the corresponding acid chloride is not readily available or when milder conditions are desired [10].

| Method | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Fischer Esterification | Concentrated H2SO4 | 60-110 | 1-10 | 40-80 | Simple, widely applicable | Reversible equilibrium |

| Thionyl Chloride Method | Thionyl Chloride | 20-80 | 2-3 | 80-95 | High yield, mild conditions | Requires water removal |

| Acid Chloride Method | None (direct reaction) | 0-25 | 0.5-2 | 85-95 | High yield, fast reaction | HCl gas evolution |

| Acid Anhydride Method | Acid catalyst | 60-100 | 1-5 | 70-90 | Good yield, readily available | Requires reflux conditions |

Novel Catalytic and Biocatalytic Approaches

Modern synthetic chemistry has witnessed significant advancement in the development of novel catalytic systems for ester synthesis, with particular emphasis on environmentally sustainable and highly selective approaches. These innovative methods offer distinct advantages over traditional techniques, including improved atom economy, reduced environmental impact, and enhanced selectivity [11] [12].

Biocatalytic Esterification has emerged as a promising alternative for the synthesis of ethyl 4-(3-chlorophenoxy)butanoate. Lipase-catalyzed reactions demonstrate exceptional selectivity and operate under mild conditions, making them attractive for pharmaceutical and fine chemical applications [11] [13]. The immobilized lipase Novozym 435 has shown remarkable efficiency in solvent-free systems, achieving conversions of 97-99% with selectivity exceeding 99% [11] [14].

Research has demonstrated that lipase-catalyzed esterification in solvent-free media offers several advantages, including simplified downstream processing, reduced environmental impact, and enhanced reaction rates due to increased substrate concentrations [15]. The Candida antarctica lipase B (CALB) immobilized on various supports has been extensively studied for similar esterification reactions, showing excellent stability and reusability over 5-7 reaction cycles [16].

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate through nucleophilic attack of the active site serine residue on the carbonyl carbon of the acid substrate. This intermediate subsequently reacts with the alcohol to form the ester product and regenerate the enzyme [13]. The high selectivity of lipases arises from their ability to discriminate between different substrates based on molecular size, shape, and electronic properties [13].

Enzymatic Esterification in Aqueous Miniemulsions represents another innovative approach that has shown promise for ester synthesis. This method enables efficient direct enzyme-catalyzed esterification reactions from carboxylic acids and alcohols in the presence of large amounts of water [17]. The miniemulsion technique provides a larger interface area for reaction and effectively reduces product inhibition through extraction of products into separate phases [17].

Metal-Free Organocatalytic Approaches have gained significant attention due to their environmental benefits and unique reactivity profiles. N-heterocyclic carbene (NHC) catalysis has demonstrated remarkable efficiency in ester synthesis, achieving yields greater than 84% under mild conditions [18] [19]. These catalysts offer the advantage of being metal-free and environmentally friendly, addressing concerns about metal contamination in pharmaceutical applications [18].

The development of tetramethylammonium methyl carbonate (TMC) as a metal-free catalyst for transesterification has shown particular promise for complex ester synthesis. This approach avoids the chelation problems associated with metal catalysts when dealing with long-chain flexible substrates [20]. The catalyst operates by forming alkoxide ions in situ, which then attack the starting ester to produce the desired product in high yields [20].

Cross-Dehydrogenative Coupling (CDC) Reactions utilizing bimetallic oxide clusters have demonstrated remarkable efficiency in ester synthesis while using oxygen as the sole oxidant. RhRu bimetallic oxide clusters (RhRuOx/C) have shown excellent activity for the direct synthesis of aryl esters from arenes and carboxylic acids [21]. This approach represents a significant advancement in green chemistry, eliminating the need for hazardous oxidants traditionally used in such reactions [21].

| Enzyme System | Reaction Medium | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reusability (cycles) |

|---|---|---|---|---|---|---|

| Lipase (Novozym 435) | Solvent-free | 70-80 | 4-24 | 97-99 | >99 | 6-8 |

| Candida antarctica Lipase B | Solvent-free | 60-70 | 6-12 | 85-95 | >95 | 5-7 |

| Lipase PS | Aqueous miniemulsion | 50-60 | 1-3 | 80-90 | >90 | 4-6 |

| Candida parapsilosis | Aqueous medium | 30-40 | 8-24 | 89-95 | >99 | 3-5 |

Optimization of Reaction Conditions (Temperature, Catalysts)

The optimization of reaction conditions for ethyl 4-(3-chlorophenoxy)butanoate synthesis requires careful consideration of multiple interdependent parameters that collectively determine reaction efficiency, selectivity, and economic viability [22] [23].

Temperature Effects play a crucial role in determining reaction rates and equilibrium positions. For Fischer esterification, the optimal temperature range lies between 70-90°C, where reaction rates are sufficiently high without causing significant decomposition of reactants or products [2] [24]. Below 60°C, reaction rates become impractically slow, while temperatures above 100°C may lead to alcohol evaporation and side reactions [2] [3].

The temperature dependence of esterification reactions follows Arrhenius behavior, with higher temperatures providing increased molecular motion and enhanced collision frequency between reactants [25]. However, the equilibrium constant for esterification reactions generally increases with temperature, making higher temperatures thermodynamically favorable for product formation [15]. Research has shown that for every 10°C increase in temperature within the optimal range, reaction rates typically increase by a factor of 2-3 [23].

Catalyst Loading Optimization represents a critical parameter that significantly impacts both reaction rate and economic considerations. For Fischer esterification using sulfuric acid, the optimal catalyst loading ranges from 1-5 mol% relative to the carboxylic acid substrate [26]. Below 1 mol%, reaction rates become unacceptably slow, while catalyst loadings above 5 mol% provide minimal additional benefit and may lead to increased side reactions [26].

The relationship between catalyst concentration and reaction rate typically follows first-order kinetics at low catalyst loadings, transitioning to zero-order behavior at high concentrations where the catalyst becomes saturated [23]. For sulfuric acid-catalyzed esterification, studies have demonstrated that the optimal catalyst loading of 3 mol% provides the best balance between reaction rate and catalyst cost [26].

Molar Ratio Effects significantly influence both reaction yield and selectivity. The stoichiometric ratio of acid to alcohol is 1:1, but practical applications typically employ excess alcohol to drive the equilibrium toward product formation [23]. The optimal molar ratio for ethyl 4-(3-chlorophenoxy)butanoate synthesis ranges from 1:1.2 to 1:2 (acid:alcohol) [23].

The use of excess alcohol serves multiple purposes: it shifts the equilibrium toward ester formation, increases the effective concentration of the nucleophile, and can act as a solvent medium for the reaction [3]. However, excessive alcohol usage increases material costs and complicates product recovery, making the optimization of this parameter economically significant [23].

Water Removal Strategies are essential for maximizing yields in reversible esterification reactions. The continuous removal of water formed during the reaction shifts the equilibrium toward product formation according to Le Chatelier's principle [24]. Dean-Stark traps, molecular sieves, and azeotropic distillation represent the most effective methods for water removal [3] [5].

Microreactor technology has shown particular promise for water removal applications. Studies have demonstrated that microreactor systems with integrated water separation membranes can achieve yields of 62.6% compared to 52.3% for conventional batch processes [24]. The enhanced mass transfer and reduced diffusion limitations in microreactor systems contribute to improved reaction efficiency [24].

Reaction Time Optimization requires balancing productivity with conversion efficiency. For Fischer esterification under optimal conditions, reaction times of 4-8 hours typically provide the best balance between conversion and throughput [23]. Shorter reaction times result in incomplete conversion, while longer times provide minimal additional benefit and increase processing costs [23].

The reaction kinetics typically follow second-order behavior initially, transitioning to first-order as one reactant becomes limiting. The approach to equilibrium follows exponential behavior, with 90% of the final conversion typically achieved within the first 6 hours under optimal conditions [23].

| Parameter | Optimal Range | Effect on Yield | Impact on Selectivity | Economic Consideration |

|---|---|---|---|---|

| Temperature | 70-90°C | Positive (up to 90°C) | Minimal | Energy cost increases |

| Catalyst Loading | 1-5 mol% | Positive (up to 3 mol%) | Minimal | Catalyst cost increases |

| Molar Ratio (Acid:Alcohol) | 1:1.2-1:2 | Positive (excess alcohol) | Positive | Material cost increases |

| Reaction Time | 4-8 h | Positive (plateaus at 6h) | Minimal | Processing cost increases |

| Water Removal | Dean-Stark trap | Significant positive | Positive | Equipment complexity |

Purification and Yield Analysis

The purification of ethyl 4-(3-chlorophenoxy)butanoate requires a systematic approach to remove impurities while maximizing product recovery and purity. The crude reaction mixture typically contains unreacted starting materials, catalyst residues, water, and potential side products that must be effectively separated [27] [28].

Liquid-Liquid Extraction serves as the primary purification method for isolating the ester product from the reaction mixture. The process involves washing the organic phase containing the ester with aqueous solutions to remove water-soluble impurities, acid catalysts, and unreacted materials [29] [30]. The efficiency of liquid-liquid extraction ranges from 85-95%, with recovery yields of 90-95% typically achieved [27].

The extraction process begins with the addition of water to the crude reaction mixture, resulting in phase separation. The organic phase containing the ester is then sequentially washed with saturated sodium carbonate solution to neutralize residual acid, followed by brine washes to remove traces of water-soluble impurities [29]. Each washing step requires careful pH monitoring to ensure complete neutralization without causing ester hydrolysis [29].

Sodium Bicarbonate Treatment represents a critical step in acid removal during purification. The treatment involves washing the organic phase with saturated sodium bicarbonate solution, which effectively neutralizes residual sulfuric acid and other acidic impurities [29]. This step achieves 90-98% efficiency in acid removal with recovery yields of 95-98% [27].

The neutralization reaction converts residual acids to their sodium salts, which partition into the aqueous phase and are subsequently removed. The bicarbonate treatment must be conducted carefully to avoid vigorous gas evolution from CO2 formation, which could lead to product loss through entrainment [29].

Drying Procedures are essential for removing residual water that could interfere with subsequent purification steps or cause product degradation during storage. Anhydrous sodium sulfate represents the most commonly used drying agent for ester purification, achieving 95-99% efficiency in water removal [27] [29]. The drying process typically requires 10-15 minutes of contact time, with the effectiveness indicated by the free-flowing nature of the drying agent [29].

Alternative drying agents include magnesium sulfate and molecular sieves, each offering specific advantages depending on the application. Magnesium sulfate provides rapid drying but requires careful handling to avoid product contamination, while molecular sieves offer selective water removal with minimal product loss [27].

Fractional Distillation provides the final purification step, separating the ester product from unreacted materials and high-boiling impurities based on vapor pressure differences. The process typically achieves 80-90% efficiency with recovery yields of 85-95%, producing material with 95-98% purity [27] [31].

The distillation process must be conducted under controlled conditions to prevent thermal decomposition of the ester product. Vacuum distillation is often preferred to reduce the required distillation temperature, minimizing the risk of thermal degradation while improving separation efficiency [27].

Column Chromatography represents the most effective purification method for achieving high purity, with efficiencies of 95-99% and final purities of 98-99%. However, the recovery yield is typically lower (80-90%) due to product retention on the chromatographic support [32]. This method is particularly valuable for analytical applications or when highest purity is required.

The chromatographic separation typically employs silica gel as the stationary phase with hexane-ethyl acetate mixtures as the mobile phase. The separation is monitored by thin-layer chromatography, with the pure ester fraction identified by its characteristic Rf value [32].

Yield Analysis across different synthetic and purification methods reveals significant variations in overall efficiency. Traditional Fischer esterification typically provides crude yields of 45-65%, which decrease to 40-55% after purification, resulting in overall efficiencies of 35-50% [8]. Optimized Fischer conditions can achieve crude yields of 70-85%, with purified yields of 65-75% and overall efficiencies of 60-70% [23].

Biocatalytic approaches demonstrate superior performance, with crude yields of 85-95% and purified yields of 80-90%, achieving overall efficiencies of 75-85% [11] [14]. The high selectivity of enzymatic reactions reduces the formation of side products, simplifying purification and improving overall yields [13].

| Purification Method | Target Removal | Efficiency (%) | Recovery Yield (%) | Purity Achieved (%) | Equipment Required |

|---|---|---|---|---|---|

| Liquid-liquid extraction | Water-soluble impurities | 85-95 | 90-95 | 80-90 | Separatory funnel |

| Sodium bicarbonate wash | Residual acid | 90-98 | 95-98 | 85-95 | Separatory funnel |

| Drying with Na2SO4 | Trace water | 95-99 | 98-99 | 90-95 | Drying agent |

| Fractional distillation | Unreacted materials | 80-90 | 85-95 | 95-98 | Distillation apparatus |

| Column chromatography | All impurities | 95-99 | 80-90 | 98-99 | Chromatography column |

Comprehensive Yield Analysis comparing different synthesis methods reveals that biocatalytic approaches provide the highest overall efficiency, followed by novel catalytic methods and optimized traditional approaches. The choice of synthetic method depends on factors including scale of production, required purity, economic considerations, and environmental constraints.

| Synthesis Method | Crude Yield (%) | After Purification (%) | Overall Efficiency (%) | Reaction Scale | Cost Factor |

|---|---|---|---|---|---|

| Traditional Fischer | 45-65 | 40-55 | 35-50 | Laboratory | Low |

| Optimized Fischer | 70-85 | 65-75 | 60-70 | Laboratory | Medium |

| Biocatalytic (Lipase) | 85-95 | 80-90 | 75-85 | Pilot scale | High |

| Novel Catalytic | 80-90 | 75-85 | 70-80 | Laboratory | Medium |

| Microreactor | 75-85 | 70-80 | 65-75 | Micro scale | Medium |